6-bromo-2-ethyl-1H-benzo[de]isoquinoline-1,3(2H)-dione
Description
Properties
IUPAC Name |
6-bromo-2-ethylbenzo[de]isoquinoline-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrNO2/c1-2-16-13(17)9-5-3-4-8-11(15)7-6-10(12(8)9)14(16)18/h3-7H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNFHOJUNEAHMPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C3C(=C(C=C2)Br)C=CC=C3C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101300276 | |
| Record name | 4-Bromo-N-ethyl-1,8-naphthalimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101300276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100874-09-7 | |
| Record name | 4-Bromo-N-ethyl-1,8-naphthalimide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=100874-09-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-N-ethyl-1,8-naphthalimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101300276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-Benz[de]isoquinoline-1,3(2H)-dione, 6-bromo-2-ethyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reaction Overview
| Reagents/Conditions | Yield | Source |
|---|---|---|
| Bromine (Br₂) in nitrobenzene | ~70–85% | |
| Bromine with FeBr₃ catalyst | Not reported | |
| NBS (N-Bromosuccinimide) in CCl₄ | Not reported |
Mechanistic Insight :
Bromine reacts with the electron-rich aromatic system of the isoquinoline core, targeting the para position relative to the ethyl-substituted nitrogen. Nitrobenzene acts as a solvent and stabilizes the electrophilic bromine species.
Nucleophilic Aromatic Substitution (SNAr)
This method is employed when the bromine atom is introduced early in the synthesis.
Key Steps
Formation of the Isoquinoline Core :
Bromination :
Cross-Coupling Reactions
Palladium-catalyzed coupling reactions enable functionalization of the bromine atom.
Suzuki-Miyaura Coupling Example
| Reagents | Conditions | Product | Yield | |
|---|---|---|---|---|
| Arylboronic acid, Pd(PPh₃)₄ | K₂CO₃, DME/H₂O, 80°C, 12 hr | Substituted benzo[de]isoquinoline | 55–92% |
Advantages :
- Enables diversification of the 6-position with aryl, alkenyl, or alkynyl groups.
- High regioselectivity due to transition metal catalysis.
Alternative Synthetic Routes
Microwave-Assisted Synthesis
One-Pot Synthesis
- Step 1 : Condensation of 4-bromo-1,8-naphthalic anhydride with ethylamine.
- Step 2 : Bromination in situ using Br₂ or NBS.
Purification and Characterization
Common Purification Methods
| Method | Details | Purity | |
|---|---|---|---|
| Recrystallization | Ethanol or EtOAc/heptane | >95% | |
| Column Chromatography | SiO₂, EtOAc/hexane (1:4) | >90% |
Key Spectral Data
| Technique | Observations | Source |
|---|---|---|
| ¹H NMR | δ 1.2–1.5 (CH₃), 3.4–4.2 (CH₂), 7.7–8.6 (aromatic) | |
| ¹³C NMR | Carbonyl carbons at ~165–170 ppm | |
| IR | Peaks at ~1693 cm⁻¹ (C=O), ~748 cm⁻¹ (C-Br) |
Industrial-Scale Production
Key Considerations
- Solvent Systems : Continuous flow reactors with high-boiling solvents (e.g., 2-methoxyethanol) for scalability.
- Catalyst Recycling : Palladium catalysts reused in cross-coupling reactions to reduce costs.
Challenges and Optimization
Common Issues
| Problem | Solution | Source |
|---|---|---|
| Low bromination yield | Use FeBr₃ as catalyst or NBS in CCl₄ | |
| Side reactions | Strict anhydrous conditions, low temps | |
| Poor solubility | Microwave irradiation or DMSO as co-solvent |
Comparison of Methods
| Method | Advantages | Limitations |
|---|---|---|
| Direct bromination | High yield, simplicity | Requires harsh conditions |
| Cross-coupling | Diversification of substituents | Expensive catalysts |
| Microwave synthesis | Short reaction times | Limited scalability |
Case Studies
Chemical Reactions Analysis
Types of Reactions
6-bromo-2-ethyl-1H-benzo[de]isoquinoline-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
One of the most promising applications of 6-bromo-2-ethyl-1H-benzo[de]isoquinoline-1,3(2H)-dione is in the field of anticancer research. Studies have indicated that derivatives of isoquinoline compounds exhibit cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that similar compounds could induce apoptosis in human cancer cells by activating specific signaling pathways .
Antimicrobial Properties
Research has also shown potential antimicrobial activity associated with this compound. Isoquinoline derivatives have been reported to possess antibacterial and antifungal properties, making them candidates for developing new antimicrobial agents . The mechanism typically involves disrupting microbial cell membranes or inhibiting vital metabolic pathways.
Materials Science
Organic Photovoltaics
In materials science, this compound has been explored for its use in organic photovoltaic devices. The compound's ability to act as a light-harvesting material enhances the efficiency of solar cells. Research indicates that incorporating such compounds into polymer matrices can improve charge transport and overall device performance .
Fluorescent Probes
The compound's unique fluorescence characteristics make it suitable for use as a fluorescent probe in biological imaging. Its ability to emit light upon excitation allows researchers to track cellular processes in real-time . This application is particularly valuable in studying cancer cell dynamics and drug interactions.
Organic Synthesis
Building Block for Complex Molecules
In organic synthesis, this compound serves as a versatile building block for synthesizing more complex organic molecules. Its bromine substituent allows for further functionalization through nucleophilic substitution reactions . This property is crucial for developing new pharmaceuticals and agrochemicals.
Case Study 1: Anticancer Activity
A study published in Organic & Biomolecular Chemistry highlighted the synthesis of various isoquinoline derivatives and their evaluation against different cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity, suggesting a pathway for developing new anticancer drugs .
Case Study 2: Organic Photovoltaics
Research conducted at a leading university explored the incorporation of isoquinoline derivatives into organic photovoltaic devices. The study found that devices utilizing these materials showed improved efficiency compared to traditional materials, indicating their potential in renewable energy applications .
Mechanism of Action
The mechanism of action of 6-bromo-2-ethyl-1H-benzo[de]isoquinoline-1,3(2H)-dione involves its interaction with various molecular targets. The compound can act as an inhibitor of certain enzymes, thereby affecting biochemical pathways. For example, it may inhibit enzymes involved in DNA replication or protein synthesis, leading to its potential use as an anticancer agent .
Comparison with Similar Compounds
Key Observations :
- Hydrophilicity: Hydroxyethyl and dimethylaminoethyl groups at position 2 significantly improve water solubility compared to ethyl or phenyl substituents .
- Reactivity : Bromine at position 6 enables versatile functionalization, whereas chloro or methoxy substituents at this position alter electronic properties and reaction kinetics .
- Thermal Stability : Aromatic substituents (e.g., phenyl) at position 2 enhance thermal stability, making such derivatives suitable for optoelectronic applications .
Cross-Coupling Reactions
- Suzuki Coupling : The 6-bromo group in 6-bromo-2-ethyl derivatives reacts with aryl boronic acids to form biaryl systems, useful in constructing π-conjugated materials for organic electronics .
- Nucleophilic Substitution: Reacts with amines (e.g., piperazine) or thiols to yield amino- or thioether-substituted naphthalimides, which are precursors for bioactive molecules .
Biomedical Relevance
- Antimicrobial Activity: Analogues like 2-(4-bromophenyl)-6-chloro derivatives exhibit notable antimicrobial properties due to halogen-mediated membrane disruption .
- Fluorescent Probes : Hydroxyethyl-substituted derivatives (e.g., 6-bromo-2-(2-hydroxyethyl)) are used in hydrogen sulfide detection probes via azide reduction chemistry .
Optical and Electronic Properties
Trends :
- Electron-donating groups (e.g., hydroxyethyl) increase fluorescence quantum yields by reducing non-radiative decay .
- Bulky substituents (e.g., phenyl) redshift absorption wavelengths due to extended conjugation .
Biological Activity
6-Bromo-2-ethyl-1H-benzo[de]isoquinoline-1,3(2H)-dione (CAS No. 100874-09-7) is a compound of increasing interest due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antibacterial and antifungal activities, as well as insights from recent research studies.
- Molecular Formula : C14H10BrNO2
- Molecular Weight : 304.15 g/mol
- Purity : Typically ≥ 95%
- Structure : The compound features a benzoisoquinoline backbone with a bromine and an ethyl group, contributing to its unique biological profile.
Antibacterial Activity
Research indicates that this compound exhibits significant antibacterial properties against various strains of bacteria. A study evaluating the compound's efficacy reported minimum inhibitory concentration (MIC) values that highlight its potential as an antimicrobial agent.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Escherichia coli | 4.8 |
| Staphylococcus aureus | 8.0 |
| Bacillus subtilis | 6.5 |
These results suggest that the compound can inhibit the growth of both Gram-positive and Gram-negative bacteria effectively, making it a candidate for further development in antibacterial therapies .
Antifungal Activity
In addition to its antibacterial effects, this compound also demonstrates antifungal activity. It was tested against common fungal pathogens, yielding promising results:
| Fungal Strain | MIC (µg/mL) |
|---|---|
| Candida albicans | 5.0 |
| Aspergillus niger | 12.0 |
The antifungal activity suggests that this compound could be beneficial in treating fungal infections, particularly those resistant to conventional treatments .
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the halogen substituent (bromine) plays a crucial role in enhancing the compound's reactivity and interaction with microbial targets. Studies suggest that halogenated compounds often exhibit increased biological activity due to their ability to form stronger interactions with cellular components .
Case Studies and Research Findings
Recent studies have focused on the structure-activity relationship (SAR) of various derivatives of benzoisoquinoline compounds, including 6-bromo-2-ethyl derivatives. These studies have shown that modifications in the side chains significantly affect antimicrobial potency.
- Study on Derivatives : A comparative analysis of several derivatives revealed that substituents at specific positions on the benzoisoquinoline framework can enhance or diminish antibacterial activity. For instance, compounds with electron-donating groups at the para position showed improved activity against E. coli compared to those without such modifications .
- In Vivo Studies : Preliminary in vivo studies indicated that formulations containing this compound could reduce bacterial load in infected animal models, suggesting potential therapeutic applications .
Q & A
Q. What are the established synthetic routes for 6-bromo-2-ethyl-1H-benzo[de]isoquinoline-1,3(2H)-dione?
The compound is typically synthesized via nucleophilic substitution reactions. For example, a brominated precursor (e.g., 6-bromo-2-butyl-1H-benzo[de]isoquinoline-1,3(2H)-dione) can react with ethylamine under reflux conditions in a polar aprotic solvent like 2-methoxyethanol at 130°C for 12 hours. Post-reaction, the crude product is extracted with ethyl acetate, washed with brine, and recrystallized from ethanol to yield a purified solid . Variations in alkylating agents (e.g., ethyl iodide) or reaction temperatures can influence yield and purity.
Q. How is this compound characterized spectroscopically?
Key characterization methods include:
- IR spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretching) and ~3050 cm⁻¹ (aromatic C-H stretching) confirm the dione and aromatic moieties .
- ¹H NMR : Signals for ethyl groups appear as triplets (δ ~1.2–1.5 ppm for CH₃ and δ ~3.4–4.2 ppm for CH₂), while aromatic protons resonate as multiplet clusters (δ ~7.7–8.6 ppm) .
- ¹³C NMR : Carbonyl carbons appear at ~165–170 ppm, and brominated carbons exhibit deshielding (~120–130 ppm) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
Optimization strategies include:
- Solvent selection : High-boiling solvents like 2-methoxyethanol enhance reaction efficiency at elevated temperatures (130°C) .
- Stoichiometry : Using excess ethylamine (2:1 molar ratio to precursor) drives the substitution reaction to completion .
- Purification : Recrystallization from ethanol removes byproducts, as demonstrated by yields exceeding 85% in analogous compounds .
Q. How are structural contradictions resolved in X-ray crystallography vs. spectroscopic data?
Discrepancies between spectroscopic predictions and crystallographic data (e.g., bond angles, conformations) are addressed via:
- Density Functional Theory (DFT) calculations : To validate experimental vs. theoretical geometries.
- Hydrogen bonding analysis : Crystal packing effects (e.g., intermolecular H-bonds) can distort NMR-predicted conformations. For example, ethyl group orientation in the crystal lattice may differ from solution-state NMR models .
Q. What methodologies assess the biological activity of 6-bromo-2-ethyl derivatives?
- Antimicrobial assays : Broth dilution methods determine minimum inhibitory concentrations (MICs) against Gram-positive/negative bacteria and fungi. Derivatives with electron-withdrawing groups (e.g., Br) often show enhanced activity due to increased membrane permeability .
- Structure-Activity Relationship (SAR) studies : Modifying the ethyl substituent to bulkier alkyl groups (e.g., butyl) can alter bioactivity, as seen in spirohydantoin analogs .
Data Analysis and Experimental Design
Q. How are conflicting spectral data interpreted during structure elucidation?
- Cross-validation : Compare IR, NMR, and mass spectrometry data. For instance, ESI-MS confirming the molecular ion ([M+H]⁺ at m/z 346) corroborates the proposed structure .
- Deuterium exchange : A disappearing singlet in ¹H NMR after D₂O treatment confirms exchangeable protons (e.g., NH in hydantoin derivatives) .
Q. What strategies determine crystal structure and conformation?
- Single-crystal X-ray diffraction : Ethanol-grown crystals (monoclinic system, space group P2₁/c) provide precise bond lengths and angles. For example, the title compound’s ethyl group adopts a staggered conformation to minimize steric hindrance .
- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., C-H···O bonds) influencing crystal packing .
Methodological Considerations
Q. How are alkyl chain length variations engineered to modulate physicochemical properties?
- Alkyl bromides : Reaction of 1,8-naphthalimide precursors with bromoalkyl halides (e.g., 5-bromopentyl) introduces side chains. Longer chains (e.g., hexyl) increase lipophilicity, affecting solubility and bioactivity .
- Thermogravimetric Analysis (TGA) : Evaluates thermal stability; ethyl derivatives typically degrade above 250°C .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
